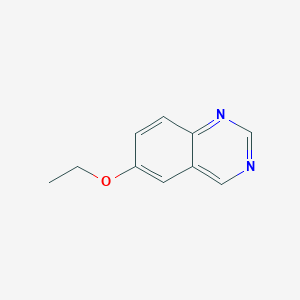
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H10O2 It is a derivative of naphthalene, characterized by the presence of an aldehyde group and a ketone group on a tetrahydronaphthalene ring system
Méthodes De Préparation
The synthesis of 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde can be achieved through several methods. One common synthetic route involves the oxidation of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde using manganese (IV) oxide in dichloromethane at room temperature. The reaction typically proceeds for about 4 hours, yielding the desired product with a high degree of purity .
Analyse Des Réactions Chimiques
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-oxo-5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde include:
5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
5,6,7,8-Tetrahydro-2-naphthylamine: This compound features an amine group instead of the aldehyde and ketone groups.
The uniqueness of this compound lies in its dual functional groups (aldehyde and ketone), which provide a versatile platform for various chemical transformations and applications.
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
7-oxo-6,8-dihydro-5H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-2,5,7H,3-4,6H2 |
Clé InChI |
VMHXFMWDTPINFA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1=O)C=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)

![7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)

![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)

![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)



![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)

![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
